REACTION_CXSMILES
|
[N:1]#[C:2]Br.[CH3:4][C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]([CH3:12])[C:6]=1[NH:13][CH2:14][CH2:15][NH2:16]>C(O)C>[CH3:12][C:7]1[CH:8]=[C:9]([CH3:11])[CH:10]=[C:5]([CH3:4])[C:6]=1[N:13]1[CH2:14][CH2:15][N:16]=[C:2]1[NH2:1]
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Name
|
|
Quantity
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1.8 g
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Type
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reactant
|
Smiles
|
N#CBr
|
Name
|
|
Quantity
|
3 g
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Type
|
reactant
|
Smiles
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CC1=C(C(=CC(=C1)C)C)NCCN
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Name
|
|
Quantity
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3 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
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9 mL
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Type
|
solvent
|
Smiles
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C(C)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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was heated at 155° C. for 40 min with a flow of nitrogen
|
Duration
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40 min
|
Type
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CUSTOM
|
Details
|
to remove ethanol
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Type
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TEMPERATURE
|
Details
|
Upon cooling to r.t.
|
Type
|
CUSTOM
|
Details
|
the resulting solids were transferred to a separatory funnel via dichloromethane (70 mL)
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Type
|
WASH
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Details
|
washed sequentially with 1 N sodium hydroxide (2×35 mL), water and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over anhydrous sodium sulfate and solvents
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Type
|
CUSTOM
|
Details
|
were removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=CC(=C1)C)C)N1C(=NCC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.08 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |